![molecular formula C7H7ClS B096914 4-Chloro-3-methylthiophenol CAS No. 17178-00-6](/img/structure/B96914.png)
4-Chloro-3-methylthiophenol
Overview
Description
4-Chloro-3-methylthiophenol is a compound that is structurally related to various synthesized chemicals, which include a chlorophenyl group and a methylthio or methylsulfonyl moiety. Although the specific compound this compound is not directly mentioned in the provided papers, the related compounds discussed offer insights into the chemical behavior and properties that could be extrapolated to this compound.
Synthesis Analysis
The synthesis of related compounds often involves the reaction of precursor molecules with specific reagents under controlled conditions. For instance, the synthesis of p-chlorophenylhydrazone of 3-(methylthio)-5-propanoyl-1,2,4-triazine is achieved by reacting 3-(methylthio)-5-propanoyl-1,2,4-triazine with p-chlorophenylhydrazine hydrochloride in ethanol at room temperature, which suggests that similar conditions could be used for synthesizing this compound or its derivatives .
Molecular Structure Analysis
The molecular structure of compounds similar to this compound is characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule. For example, the crystal structure of 1,1-bis(methylthio)-5-(4-chlorophenyl)-1,4-pentadien-3-one shows a highly conjugated and planar structure due to electron delocalization, which is a common feature in aromatic compounds with substituents like chloro and methylthio groups .
Chemical Reactions Analysis
The chemical reactivity of compounds containing chloro and methylthio groups can be inferred from their behavior in various reactions. For instance, methylthio- and methylsulfonylpolychlorobiphenyls exhibit distinct fragmentation patterns upon electron impact, which indicates how the position of the sulfur-containing group affects the molecule's stability and reactivity . This information can be useful in predicting the reactivity of this compound in similar conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are influenced by their molecular structure. The presence of chloro and methylthio groups can affect properties such as solubility, melting point, and reactivity. For example, the synthesis of Fe3O4-Cr2O3 magnetic nanocomposite for the photocatalytic decomposition of 4-chlorophenol demonstrates the environmental relevance of chlorophenols and their derivatives, which could be related to the properties of this compound .
Scientific Research Applications
Dielectric Properties in Thiophenols
4-Chloro-3-methylthiophenol has been studied in the context of its dielectric properties. Research on related molecules, such as 4-methylthiophenol and 4-chlorothiophenol, has provided insights into their molecular and intramolecular relaxation times, relative weight factors, and activation heats. These findings are significant for understanding the dielectric absorption in thiophenols (Roy, Sengupta, & Roy, 1976).
Photoelectrochemical Sensing
This compound has been utilized in developing sensitive photoelectrochemical sensors. Research has shown the potential of using a heterojunction between BiPO4 nanocrystal and BiOCl nanosheet for detecting toxic chlorinated organic pollutants like 4-Chlorophenol, which are harmful and require sensitive detection methods (Yan et al., 2019).
Electrochemical Sensing of Chlorophenol
The compound has been studied for its use in electrochemical sensors. A graphene oxide NiO/NPs-ionic liquid modified carbon paste electrode has been developed for sensitive detection of 4-chlorophenol, demonstrating its application in environmental monitoring (Shabani‐Nooshabadi, Roostaee, & Tahernejad-Javazmi, 2016).
Corrosion Inhibition
This compound derivatives have been investigated for their effectiveness in corrosion inhibition, particularly in acidic media. This research is crucial for industrial applications, especially in protecting metals against corrosion (Lagrenée et al., 2002).
Photocatalytic Water Detoxification
Studies have also explored the use of this compound in photocatalytic processes for water detoxification. The research highlights the potential of using magnetic nanocomposites for the effective decomposition of chlorophenols in water, addressing environmental pollution concerns (Singh et al., 2017).
Conjugated Conductive Polymers
The compound has been a subject of research in the synthesis of conjugated conductive polymers. These polymers have applications in electronics and materials science (Chen & Tsai, 1993).
Rate Parameter Estimation in Degradation Processes
Research has been conducted to estimate rate parameters in the degradation of chlorophenols, including 4-chlorophenol. This research is vital for environmental engineering and wastewater treatment (Sharma, Mukhopadhyay, & Murthy, 2012).
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be used in proteomics research , suggesting that it may interact with proteins or other biomolecules in the cell.
Biochemical Pathways
Given its use in proteomics research , it may be involved in pathways related to protein synthesis or degradation, but this is speculative and would need to be confirmed by further studies.
Result of Action
properties
IUPAC Name |
4-chloro-3-methylbenzenethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClS/c1-5-4-6(9)2-3-7(5)8/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKWCYVLTDUGAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90938040 | |
Record name | 4-Chloro-3-methylbenzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90938040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
17178-00-6 | |
Record name | 4-Chloro-3-methylbenzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90938040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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